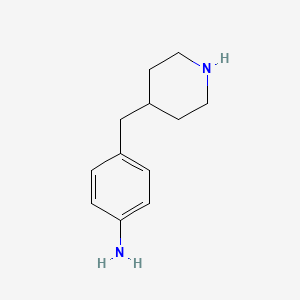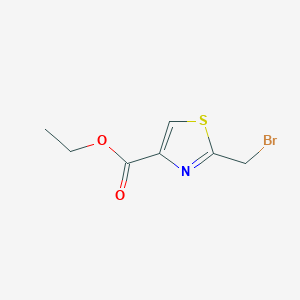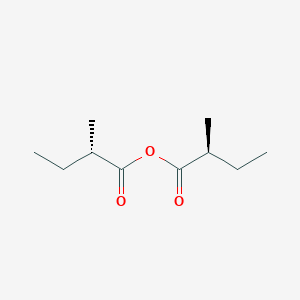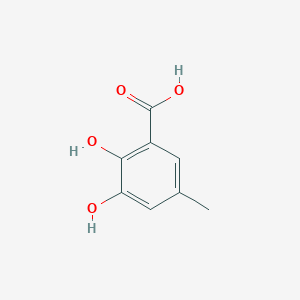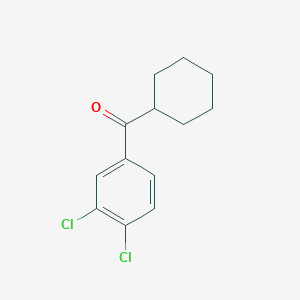
Cyclohexyl 3,4-dichlorophenyl ketone
Overview
Description
Cyclohexyl 3,4-dichlorophenyl ketone, also known as CCDPK, is an organic compound . It has a molecular weight of 257.16 and its linear formula is C13H14Cl2O . It is a light yellow solid .
Molecular Structure Analysis
The molecular structure of Cyclohexyl 3,4-dichlorophenyl ketone is represented by the linear formula C13H14Cl2O . This indicates that the molecule consists of 13 carbon atoms, 14 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
Cyclohexyl 3,4-dichlorophenyl ketone is a light yellow solid . It has a molecular weight of 257.16 and its linear formula is C13H14Cl2O .Scientific Research Applications
Synthesis of Dimethyl Acetals and Solid Acid Catalysts
The synthesis of dimethyl acetals from ketones, including cyclohexanone, showcases the role of solid acid catalysts in facilitating one-pot acetalization reactions. Research highlights the significance of catalysts' textural properties, like acid amount and adsorption features, in determining their catalytic activity. The study provides insights into the optimization of solid acid catalysts for efficient ketone conversion, underscoring the molecular size of reactants and products as critical factors in acetalization processes (Thomas, Prathapan, & Sugunan, 2005).
Liquid-phase Oxidation of Cyclohexane
Exploring the liquid-phase oxidation of cyclohexane under moderate conditions reveals the potential of mesoporous (Cr)MCM-41 molecular sieves as catalysts. Using acetic acid as a solvent and hydrogen peroxide as an oxidant, this method demonstrates high substrate conversion and product selectivity. The study addresses catalyst deactivation issues, suggesting a path toward non-leaching chromium-based catalysts for efficient cyclohexanone production (Sakthivel & Selvam, 2002).
C-H Bond Activation and Oxidation by Metal Oxo Species
The interaction of chromyl chloride with cyclohexane, resulting in the production of chlorocyclohexane and cyclohexene, demonstrates a method for C-H bond activation and oxidation. This research provides a foundation for understanding the mechanisms of ketone formation through metal oxo species, offering potential pathways for synthesizing cyclohexyl 3,4-dichlorophenyl ketone (Cook & Mayer, 1994).
Synthesis of Highly Substituted 2-Cyclohexenones
A [5C + 1C] annulation strategy enables the synthesis of highly substituted 2-cyclohexenones and sterically hindered benzophenones from alpha-alkenoyl ketene acetals and aryl methyl ketones. This method offers a regiospecific approach to synthesizing complex ketones, potentially applicable to cyclohexyl 3,4-dichlorophenyl ketone derivatives (Fu et al., 2009).
Green Synthesis of Adipic Acid
A green, solvent- and halide-free method for the oxidation of cyclohexanone to adipic acid using aqueous hydrogen peroxide and H2WO4 as a catalyst demonstrates an environmentally friendly approach to key chemical transformations. This method's efficiency and sustainability underscore the potential for green chemistry in synthesizing industrially relevant chemicals, potentially extending to the production of cyclohexyl 3,4-dichlorophenyl ketone and its derivatives (Usui & Sato, 2003).
properties
IUPAC Name |
cyclohexyl-(3,4-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFNRUZLPOEANF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469279 | |
| Record name | Cyclohexyl(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl 3,4-dichlorophenyl ketone | |
CAS RN |
854892-34-5 | |
| Record name | Cyclohexyl(3,4-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



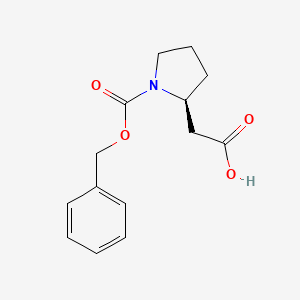

![Pyrido[3,4-D]pyridazin-1(2H)-one](/img/structure/B1599990.png)

![Phosphine, [[1,1'-biphenyl]-2,2'-diylbis(methylene)]bis[diphenyl-](/img/structure/B1599994.png)
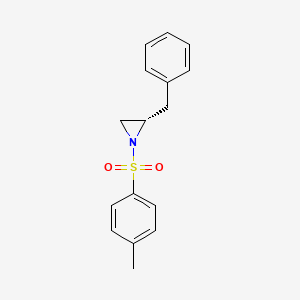
![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)benzyloxycarbonyloxy] succinimide](/img/structure/B1599998.png)
